5-Chloro-2-isopropylbenzaldehyde

Lipophilicity Physicochemical Properties Drug Design

5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2) is a functionalized aromatic aldehyde, characterized by a chlorine atom at the 5-position and an isopropyl group at the 2-position of the benzene ring. This specific ortho-substitution pattern, with the sterically demanding isopropyl group adjacent to the aldehyde, influences its conformational behavior and reactivity profile, making it a distinct synthon in organic synthesis.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 1289090-35-2
Cat. No. B3229541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-isopropylbenzaldehyde
CAS1289090-35-2
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)Cl)C=O
InChIInChI=1S/C10H11ClO/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3
InChIKeyKUGQOKROJFMWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2): A Specialized Chlorinated Benzaldehyde Building Block for Research and Development Procurement


5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2) is a functionalized aromatic aldehyde, characterized by a chlorine atom at the 5-position and an isopropyl group at the 2-position of the benzene ring . This specific ortho-substitution pattern, with the sterically demanding isopropyl group adjacent to the aldehyde, influences its conformational behavior and reactivity profile, making it a distinct synthon in organic synthesis . It is primarily supplied as a high-purity research chemical (typically ≥98%) for use as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Procurement Caution: 5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2) is Not a Direct Substitute for its Non-Chlorinated or Positional Isomer Analogs


Despite structural similarities, 5-chloro-2-isopropylbenzaldehyde cannot be considered a generic substitute for simpler analogs like 2-isopropylbenzaldehyde or 5-chloro-2-methylbenzaldehyde. The specific combination of the ortho-isopropyl group and the para-chlorine atom creates a unique physicochemical profile. This dual substitution leads to a quantifiably higher calculated LogP (lipophilicity) of 3.28, which significantly differs from non-chlorinated analogs (LogP ~2.98) and methyl-substituted analogs (LogP ~2.46) . Furthermore, its unique electronic and steric environment has been exploited in the synthesis of specific Schiff bases with demonstrable antimicrobial activity, a property that is not universal across all benzaldehyde derivatives [1]. Therefore, selecting this compound must be based on its specific, quantifiable properties rather than its membership in the broader benzaldehyde class.

Quantitative Differentiation: 5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2) vs. Key Analogs


Lipophilicity Profile: A Quantifiable Difference from Non-Chlorinated and Methyl-Substituted Analogs

The compound's lipophilicity, a critical parameter for membrane permeability and pharmacokinetic behavior, is markedly higher than its closest analogs. The calculated LogP for 5-chloro-2-isopropylbenzaldehyde is 3.2759 . In contrast, the non-chlorinated analog, 2-isopropylbenzaldehyde, has a LogP of 2.98 , and the methyl-substituted analog, 5-chloro-2-methylbenzaldehyde, has a LogP of 2.4609 [1]. This demonstrates that the combined chloro and isopropyl substitution leads to a more hydrophobic molecule.

Lipophilicity Physicochemical Properties Drug Design

Antimicrobial Activity of Derived Schiff Bases: Evidence for a Unique Pharmacophore

While many benzaldehydes can form Schiff bases, the specific substitution pattern of this compound has been shown to yield derivatives with significant antimicrobial activity. A study on the synthesis and characterization of E-N-(5-Chloro-2-isopropyl benzylidene) aryl amines, derived from this specific benzaldehyde, reported that these novel Schiff bases demonstrated antimicrobial activity against various strains of Gram-positive and Gram-negative bacteria [1]. This activity is a direct consequence of the 5-chloro-2-isopropyl substitution pattern on the benzaldehyde precursor, differentiating it from other benzaldehyde-derived Schiff bases which may not exhibit the same level of efficacy.

Antimicrobial Schiff Base Medicinal Chemistry

Molecular Weight and Halogen Identity: Impact on Reactivity and Purification

The compound's molecular weight (182.65 g/mol) and the presence of a chloro substituent, rather than a lighter halogen like fluorine or a non-halogen, have implications for both reactivity and handling. Its higher molecular weight compared to non-halogenated analogs like 2-isopropylbenzaldehyde (148.20 g/mol) can aid in purification and characterization, as it yields a distinct mass spectrometric signature. Furthermore, the aryl chloride moiety is a versatile handle for cross-coupling reactions, offering different reactivity and stability compared to the corresponding bromide or iodide, which may be advantageous in certain synthetic sequences [1].

Cross-Coupling Molecular Weight Synthetic Chemistry

Validated Application Scenarios for 5-Chloro-2-isopropylbenzaldehyde (CAS 1289090-35-2) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Novel Antimicrobial Schiff Bases

Based on the evidence that Schiff bases derived from this compound exhibit antimicrobial activity [1], it is a suitable starting material for medicinal chemistry programs seeking to develop new antimicrobial agents. Researchers can leverage this specific substitution pattern to explore structure-activity relationships (SAR) and generate novel chemotypes with potential therapeutic applications against bacterial infections.

Chemical Biology: Development of Lipophilic Probes or Ligands

The quantifiably higher lipophilicity (LogP 3.28) of this compound compared to its non-chlorinated and methyl-substituted analogs [2] makes it a strategic choice for designing probes intended to target hydrophobic protein pockets or cross cellular membranes. This property can be exploited in the creation of fluorescent probes or in the optimization of lead compounds for improved cellular permeability.

Synthetic Methodology: A Versatile Aryl Halide Synthon

The presence of both an aryl chloride and an aldehyde functional group makes this compound a powerful, bifunctional building block. Its molecular weight (182.65 g/mol) provides a distinct advantage in monitoring reaction progress and purifying intermediates . It can be employed in orthogonal synthetic strategies, such as nucleophilic additions to the aldehyde or palladium-catalyzed cross-couplings at the chloride, for the efficient construction of complex molecular architectures [3].

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